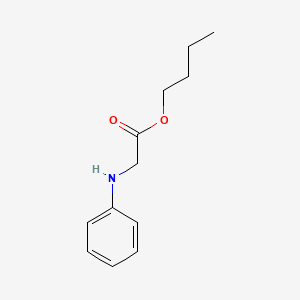

Phenylglycine butyl ester

Description

Significance of α-Amino Acid Ester Derivatives in Modern Chemical Research

Alpha-amino acid ester derivatives are fundamental building blocks in contemporary chemical research, prized for their versatility and inherent chirality. These compounds serve as crucial intermediates in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.comrsc.org The esterification of the carboxylic acid group in an α-amino acid enhances its solubility and stability, making it more amenable to various chemical transformations. chemimpex.com This modification is a key strategy in peptide synthesis, where these derivatives facilitate the efficient formation of peptide bonds. chemimpex.com

Moreover, the stereogenic center present in most α-amino acid esters makes them invaluable as chiral synthons. rsc.org This characteristic is heavily exploited in asymmetric synthesis to produce enantiomerically pure compounds, a critical requirement for many modern drugs where only one enantiomer exhibits the desired therapeutic effect. chemimpex.com The ability of these derivatives to coordinate with metal ions also opens avenues for their use in bioinorganic chemistry and as ligands in catalysis for environmentally friendly asymmetric syntheses. rsc.org

Historical Context of Phenylglycine Derivatives as Key Intermediates

Phenylglycine and its derivatives have a rich history as pivotal intermediates in organic and medicinal chemistry. Their journey into prominence is closely linked to the development of peptide chemistry, which began in the early 20th century. Phenylglycine itself was identified as a constituent of various peptide antibiotics, such as virginiamycin S and streptogramin B, in the 1960s and 1970s. rsc.org This discovery highlighted the importance of non-proteinogenic amino acids in natural product bioactivity.

A significant challenge in the use of phenylglycine derivatives has been their propensity for racemization, a phenomenon where the molecule loses its specific stereochemical configuration. rsc.orgnih.gov This is due to the increased acidity of the proton at the α-carbon, which is stabilized by the adjacent phenyl group. nih.gov Much research has been dedicated to developing synthetic methods and protecting group strategies to mitigate this issue during peptide synthesis and other chemical manipulations. rsc.orgluxembourg-bio.com The development of chiral stationary phases for chromatography in the 1970s, such as those based on N-acyl-phenylglycine derivatives, was a major advancement, allowing for the effective separation of enantiomers and solidifying the role of these compounds in chiral chemistry.

Current Research Landscape of Phenylglycine Butyl Ester

Current research on this compound, while more niche than its methyl or tert-butyl counterparts, is focused on its utility as a building block in the synthesis of specialized organic molecules. The butyl ester modification can influence the compound's physical properties, such as its lipophilicity and reactivity, which can be advantageous in specific synthetic contexts.

One area of investigation involves the use of this compound in the synthesis of novel bioactive compounds. For instance, derivatives of phenylglycine have been incorporated into complex molecules targeting enzymes like γ-secretase, which is implicated in Alzheimer's disease. iucr.orgresearchgate.net While many studies specify the tert-butyl ester, the principles of these syntheses can often be extended to other esters like the butyl variant.

Furthermore, research into the chemoenzymatic synthesis of optically active phenylglycine and its derivatives continues to be an active field. frontiersin.org Enzymes are used to achieve high enantioselectivity in the production of these chiral building blocks. The choice of ester group, including butyl, can affect the efficiency and outcome of these enzymatic reactions.

Recent studies have also explored the functionalization of the phenyl ring of phenylglycine derivatives through methods like palladium-catalyzed C-H activation. mdpi.comacs.org These advanced synthetic techniques allow for the introduction of various substituents onto the aromatic ring, creating a diverse library of functionalized amino acid derivatives for use in drug discovery and materials science. The specific properties of the butyl ester can play a role in the success of these complex transformations.

Interactive Data Table: Properties of Phenylglycine Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Areas |

| Phenylglycine methyl ester | C9H11NO2 | 165.19 | Antibiotic synthesis google.cominrae.fr |

| Phenylglycine ethyl ester | C10H13NO2 | 179.22 | Peptide synthesis, Chiral auxiliaries |

| This compound | C12H17NO2 | 207.27 | Organic synthesis intermediates |

| Phenylglycine tert-butyl ester | C12H17NO2 | 207.27 | Pharmaceutical synthesis, Agrochemicals chemimpex.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

butyl 2-anilinoacetate |

InChI |

InChI=1S/C12H17NO2/c1-2-3-9-15-12(14)10-13-11-7-5-4-6-8-11/h4-8,13H,2-3,9-10H2,1H3 |

InChI Key |

GZWRQDVFLUPFCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CNC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Phenylglycine Butyl Ester and Analogues

Direct Esterification and Transesterification Approaches

The most common methods for preparing phenylglycine butyl ester involve the direct reaction of phenylglycine with butanol or the transesterification of a different phenylglycine ester. These methods are typically used for the synthesis of the racemic (DL) form of the ester.

Direct Esterification: This approach, a classic Fischer-Speier esterification, involves reacting phenylglycine with an excess of butanol in the presence of a strong acid catalyst. nih.gov The acid protonates the carboxyl group of the amino acid, making it more susceptible to nucleophilic attack by the alcohol. To drive the equilibrium towards the product, water is typically removed during the reaction. Common catalysts include sulfuric acid (H₂SO₄), gaseous hydrochloric acid (HCl), or p-toluenesulfonic acid. nih.govnih.gov Another method involves the in-situ generation of an alkyl hydrosulphate catalyst from chlorosulfonic acid and the corresponding alcohol (butanol), which then facilitates the esterification. figshare.com The reaction temperature generally ranges from 50°C to the reflux temperature of the alcohol. figshare.comrsc.org

Transesterification: This method involves the conversion of an existing ester of phenylglycine, such as the methyl or ethyl ester, into the butyl ester. The reaction is conducted by heating the starting ester with butanol, typically in the presence of an acid or base catalyst. For instance, tert-butyl esters of amino acids can be synthesized by reacting the amino acid with tert-butyl acetate (B1210297) in the presence of a catalyst like perchloric acid. acs.org Transesterification can also be promoted by various other catalysts under mild conditions. researchgate.net This approach can be advantageous if a different ester of phenylglycine is more readily available or if reaction conditions need to be milder than those required for direct esterification.

| Method | Reactants | Catalyst | Typical Conditions | Reference |

|---|---|---|---|---|

| Direct Esterification (Fischer) | Phenylglycine, Butanol | H₂SO₄, HCl, TsOH | Reflux in excess butanol, water removal | nih.govnih.gov |

| Direct Esterification | Phenylglycine, Butanol | Chlorosulfonic Acid (in situ catalyst) | 50°C to 120°C | figshare.com |

| Transesterification | Phenylglycine Methyl Ester, Butanol | Acid or Base | Heating | researchgate.net |

| Transesterification | Phenylglycine, tert-Butyl Acetate | Perchloric Acid | Room Temperature | acs.org |

Asymmetric Synthesis of this compound and its Enantiomers

For many applications, particularly in pharmaceuticals, obtaining a single enantiomer (D- or L-form) of this compound is essential. This requires stereocontrolled synthetic strategies.

The most direct route to an enantiomerically pure this compound is to begin with an optically pure starting material. This "chiral pool" approach utilizes readily available D- or L-phenylglycine. The esterification reactions described in section 2.1, such as the Fischer esterification using butanol and an acid catalyst, can be applied directly to the enantiopure amino acid. nih.govfigshare.com

A crucial consideration in this method is the potential for racemization (loss of stereochemical purity) under the reaction conditions. Harsh acidic conditions and elevated temperatures can sometimes lead to the erosion of enantiomeric excess. nih.gov Therefore, reaction parameters must be carefully controlled to preserve the stereochemical integrity of the starting material. The resulting enantiopure esters, such as L-phenylglycine tert-butyl ester, are valuable chiral building blocks for further asymmetric syntheses. nih.gov

An alternative to starting with resolved phenylglycine is the chemical resolution of a racemic ester. For example, DL-phenylglycine esters can be resolved by treating them with a chiral resolving agent, such as (+)-tartaric acid, which selectively crystallizes as a diastereoisomeric salt with one of the ester's enantiomers. frontiersin.org The desired enantiomer can then be recovered from the salt.

Asymmetric catalysis offers a more sophisticated approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from a prochiral or racemic substrate. While direct catalytic asymmetric esterification of phenylglycine is not widely reported, several catalytic methods produce chiral phenylglycine esters through other transformations.

In these syntheses, a transition metal (e.g., rhodium, palladium, copper) is complexed with a "privileged" chiral ligand. This chiral catalyst then orchestrates the stereochemical outcome of a reaction. While not a direct asymmetric esterification, reactions such as the asymmetric hydrogenation of dehydroamino acid precursors or the asymmetric alkylation of glycine (B1666218) imine derivatives are powerful methods to produce enantiomerically enriched amino acids, which are then esterified in a subsequent step. The design of chiral ligands, such as those based on DIOP, DiPAMP, or phosphinooxazolines (PHOX), has been pivotal in the success of these transformations.

Organocatalysis uses small, chiral organic molecules to induce enantioselectivity, avoiding the need for metals. Several powerful organocatalytic methods have been developed for the synthesis of α-arylglycine esters.

One notable strategy is the asymmetric transfer hydrogenation of N-alkyl arylimino esters. This reaction uses a chiral Brønsted acid, such as a derivative of phosphoric acid, to catalyze the reduction of the imine moiety with high enantioselectivity, directly yielding N-alkylated arylglycinate esters. whiterose.ac.uk

Another innovative one-pot approach involves a sequence of a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening esterification (DROE). In this sequence, a chiral catalyst, often derived from Cinchona alkaloids, controls the key stereodetermining epoxidation step, leading to the formation of chiral α-arylglycine esters with good to high yields and enantioselectivity. nih.govacs.orgacs.org

The Strecker synthesis is a fundamental method for producing α-amino acids from an aldehyde, ammonia (B1221849), and cyanide. scispace.com The classic version yields a racemic product. However, modifications using chiral auxiliaries can render the synthesis highly enantioselective.

A successful strategy for phenylglycine involves using a chiral amine, such as (R)-phenylglycine amide, as the ammonia source. acs.org This chiral auxiliary reacts with benzaldehyde (B42025) and sodium cyanide to form two diastereomeric α-amino nitriles. Under specific conditions, often in a water/methanol (B129727) solvent system, an equilibrium is established between the two diastereomers in solution. One of the diastereomers is less soluble and selectively precipitates. This process, known as a crystallization-induced asymmetric transformation (CIAT), drives the equilibrium towards the precipitating diastereomer, allowing it to be isolated in high yield and with excellent diastereomeric excess (dr > 99/1). acs.org

| Solvent | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Methanol | 80% | 65:35 | acs.org |

| Water | 93% | >99:1 | acs.org |

Once the diastereomerically pure α-amino nitrile is isolated, the chiral auxiliary is cleaved, and the nitrile is hydrolyzed to produce the enantiomerically pure phenylglycine. This amino acid can then be esterified with butanol using standard methods (see section 2.1) to yield the final enantiopure this compound.

Strecker Synthesis Modifications for Enantioselective Product Generation

Hydrocyanation of Schiff Bases Derived from L-Amino Acid Esters

A notable method for the asymmetric synthesis of D-phenylglycine involves the hydrocyanation of Schiff bases formed from benzaldehyde and L-amino acid t-butyl esters. oup.com This approach has demonstrated high optical yields, particularly when L-ψ-leucine t-butyl ester is employed as the chiral reagent, achieving an optical yield of up to 96.5%. oup.com

The general synthetic scheme proceeds as follows:

Preparation of the Schiff base by reacting benzaldehyde with an optically active L-amino acid t-butyl ester. oup.com

Hydrocyanation of the resulting Schiff base to produce a mixture of diastereomeric aminonitriles. oup.com

Without separation of the diastereomers, the t-butyl group is removed by treatment with dioxane-c.HCl. This step is often accompanied by the hydrolysis of the nitrile group to an amide. oup.com

Oxidative decarboxylation of the resulting product yields N-carbobenzoxy-D-phenylglycine amide. oup.com

Finally, hydrolysis of the amide furnishes D-phenylglycine. oup.com

The stereoselectivity of the hydrocyanation step is influenced by the steric bulk of the amino acid ester used. A proposed mechanism suggests that the cyanide ion attacks the less hindered side of a rigid five-membered cyclic conformation formed by intramolecular hydrogen bonding. oup.com This explains the increased optical yield observed with bulkier R groups on the amino acid ester. oup.com

| Chiral Reagent (L-amino acid t-butyl ester) | Optical Yield of D-Phenylglycine (%) |

| L-ψ-leucine t-butyl ester | 96.5 |

Application of Chiral Auxiliaries in Strecker Reactions

The Strecker reaction, a classic method for synthesizing α-amino acids, can be rendered asymmetric through the use of chiral auxiliaries. (R)-Phenylglycine amide has proven to be an effective chiral auxiliary in diastereoselective Strecker reactions. acs.orgnih.gov This method is particularly advantageous as it can be combined with an in situ crystallization-induced asymmetric transformation, leading to nearly diastereomerically pure α-amino nitriles. acs.orgnih.gov

In a typical procedure, the Strecker reaction is performed with an aldehyde (e.g., pivaldehyde) and (R)-phenylglycine amide as the chiral auxiliary. acs.org One diastereomer of the resulting α-amino nitrile selectively precipitates from the reaction mixture and can be isolated in high yield (76-93%) and with excellent diastereomeric ratio (dr > 99/1). acs.orgnih.gov The diastereomerically pure α-amino nitrile can then be converted to the corresponding α-amino acid, such as (S)-tert-leucine, in a few steps with high enantiomeric excess (>98% ee). acs.orgnih.gov

The use of enantiomerically pure amines as chiral auxiliaries provides an alternative to asymmetric catalysis in Strecker reactions. acs.org For instance, enantiopure 2-phenylglycinol has been widely used for the synthesis of α-aryl-aminonitriles with reasonable diastereomeric excess. acs.orgscispace.com Similarly, (S)-1-(4-methoxyphenyl)ethylamine has been investigated as a chiral auxiliary in the three-component Strecker synthesis of α-arylglycines, affording diastereomerically pure crystalline α-aminonitriles. acs.org

| Chiral Auxiliary | Aldehyde/Ketone | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| (R)-Phenylglycine amide | Pivaldehyde | (S)-tert-leucine | 73 (overall) | > 99/1 | >98 |

| (R)-Phenylglycine amide | 3,4-dimethoxyphenylacetone | α-amino nitrile | 76-93 | > 99/1 | - |

| (S)-1-(4-methoxyphenyl)ethylamine | Aryl-aldehydes | (S)-α-arylglycines | Good | - | - |

Crystallization-Induced Asymmetric Transformation

Crystallization-induced asymmetric transformation (CIAT) is a powerful technique that combines the racemization of enantiomers or diastereomers with selective crystallization to isolate a single isomer in high yield. researchgate.net This process is particularly effective in conjunction with the Strecker synthesis when a chiral auxiliary like (R)-phenylglycine amide is used. acs.orgnih.gov

During the Strecker reaction, a mixture of diastereomeric α-amino nitriles is formed. acs.org Under specific conditions, one diastereomer selectively crystallizes from the solution. acs.org The dissolved diastereomer, being in equilibrium with the starting materials, can epimerize and continuously feed the crystallization of the less soluble diastereomer. This dynamic process allows for the conversion of a racemic or diastereomeric mixture into a single, highly enriched stereoisomer, often achieving yields greater than the theoretical 50% for a simple resolution. researchgate.net

For example, in the asymmetric Strecker synthesis using (R)-phenylglycine amide, one diastereomer of the resulting α-amino nitrile precipitates, driving the equilibrium towards its formation and allowing for its isolation in high diastereomeric purity (dr > 99/1) and yields ranging from 76% to 93%. acs.orgnih.gov This method has been successfully applied to the synthesis of precursors for amino acids like (S)-tert-leucine. acs.orgnih.gov

Alkylation Reactions of Glycine Ester Schiff Bases

The alkylation of glycine ester Schiff bases is a well-established and versatile method for the synthesis of a wide variety of α-amino acids. nih.govresearchgate.net This approach utilizes readily available and inexpensive glycine equivalents. The Schiff bases, typically derived from benzophenone (B1666685) and a glycine alkyl ester, can be deprotonated to form a stabilized carbanion, which then reacts with an alkylating agent. organic-chemistry.org

A key advantage of using benzophenone imines is the selective monoalkylation that can be achieved. organic-chemistry.org The monoalkylated product is significantly less acidic than the starting glycine Schiff base, which prevents subsequent dialkylation under standard phase-transfer catalysis conditions. researchgate.netorganic-chemistry.org

The reaction is often carried out under biphasic conditions using a base and a phase-transfer catalyst. organic-chemistry.org Alternatively, anhydrous conditions with a strong base like lithium diisopropylamide (LDA) at low temperatures can be employed. organic-chemistry.org These methods provide access to both natural and unnatural α-amino acids. organic-chemistry.org Chiral Ni(II) complexes of glycine Schiff bases, particularly those containing a benzylproline moiety as a chiral auxiliary, have been shown to undergo alkylation with high thermodynamically controlled diastereoselectivity. nih.gov

Phase-Transfer Catalysis in Alkylation Processes

Phase-transfer catalysis (PTC) is a widely used and highly effective technique for the alkylation of glycine ester Schiff bases. scispace.comacs.orgacs.org This methodology allows for the reaction to occur between reactants in two different phases, typically an aqueous phase containing the base and an organic phase containing the substrate and alkylating agent. organic-chemistry.org A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt, facilitates the transfer of the base or the enolate into the organic phase where the reaction takes place. organic-chemistry.org

The use of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, enables the asymmetric alkylation of glycine imines, leading to the synthesis of enantioenriched α-amino acid derivatives. acs.orgnih.gov For instance, O-alkyl N-anthracenylmethyl derivatives of Cinchona alkaloids have been successfully employed as enantioselective phase-transfer catalysts, yielding α-amino acid derivatives with high levels of enantiomeric excess. acs.org

More recently, a class of quaternary ammonium Cinchona-functionalized crown ether-strapped calix acs.orgarene phase-transfer catalysts has been developed. acs.org These catalysts exhibit excellent performance at very low catalytic loadings (0.1 mol%), affording α-alkylated glycinates in high yields (up to ~98%) and with exceptional enantioselectivity (up to 99.9% ee). acs.org A significant advantage of these catalysts is their recoverability and recyclability for numerous cycles without a noticeable loss in activity. acs.org

| Catalyst | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee) (%) |

| Cinchona alkaloid derivative | Benzyl (B1604629) bromide | - | up to 75 |

| Cinchona-functionalized calixarene | Various alkyl halides | up to 98 | up to 99.9 |

Enantioselective Deprotonation and Rearrangement Strategies

Enantioselective synthesis of α-amino acids can also be achieved through strategies involving enantioselective deprotonation and subsequent rearrangement reactions. These methods often rely on the use of chiral bases or auxiliaries to create a stereocenter with high enantiomeric purity.

N-Boc-N-TMS Protected Benzylamine (B48309) Rearrangements

While direct information on the rearrangement of N-Boc-N-TMS protected benzylamines for the synthesis of this compound is not prevalent in the provided context, related strategies involving rearrangements of nitrogen-containing compounds are known in organic synthesis. The general principle of such a strategy would involve the deprotonation of an N-protected benzylamine derivative, followed by a rearrangement that establishes the α-amino acid stereocenter.

The protection of the nitrogen atom is crucial in these reactions. The N-Boc (tert-butyloxycarbonyl) group is a common protecting group for amines, and its removal is typically straightforward. nih.govnih.gov The presence of a trimethylsilyl (B98337) (TMS) group can influence the reactivity and stability of intermediates.

For example, a related concept is the acs.orgacs.org-Wittig rearrangement of allyl benzyl ethers bearing a trimethylsilyl group at the α-allylic position, which has been shown to proceed with high selectivity. This suggests that silyl (B83357) groups can play a significant role in directing the stereochemical outcome of rearrangement reactions.

In the context of benzylamine derivatives, a synthetic route could potentially involve the deprotonation of an N-Boc, N-benzyl protected amine, followed by a rearrangement. However, the deprotection of the N-benzyl group in such doubly protected systems can be challenging. nih.govnih.gov Studies have shown that acetic acid can facilitate the N-debenzylation in certain N-Boc, N-Bn double-protected 2-aminopyridine (B139424) derivatives. nih.govnih.gov

Tandem Reactions for Complex α-Amino Acid Ester Architectures

Chemoenzymatic Synthesis of Phenylglycine Esters and Precursors

Chemoenzymatic approaches combine the efficiency of chemical synthesis with the high selectivity of enzymatic catalysis to produce enantiomerically pure compounds.

A powerful chemoenzymatic strategy for the enantioselective synthesis of phenylglycine involves the direct coupling of the chemical Strecker synthesis with an enzymatic nitrilase reaction. wikipedia.orgnih.govnih.govub.edu The process begins with the Strecker synthesis, where benzaldehyde, cyanide, and ammonia react to form racemic phenylglycinonitrile. wikipedia.orgnih.govub.edu This initial chemical step is optimized to be performed under mildly alkaline conditions (pH 9.5), which not only maximizes the yield of the aminonitrile but also facilitates its in-situ racemization. wikipedia.orgub.edu

The racemic phenylglycinonitrile is then directly subjected to an enzymatic resolution without any intermediate purification. wikipedia.orgnih.gov This is achieved using whole cells of Escherichia coli that overexpress a specific nitrilase variant from Pseudomonas fluorescens EBC191. wikipedia.org The key to this method is the use of highly reaction- and enantiomer-specific nitrilase mutants in a process known as dynamic kinetic resolution. wikipedia.orgnih.gov Under the alkaline conditions of the Strecker synthesis, the unreacted (S)-phenylglycinonitrile continuously racemizes to (R)-phenylglycinonitrile. wikipedia.orgnih.gov A highly (R)-specific nitrilase variant then selectively hydrolyzes the (R)-phenylglycinonitrile to (R)-phenylglycine. wikipedia.orgnih.govnih.gov This concurrent racemization and enantioselective hydrolysis allows for a theoretical yield of up to 100% for the desired enantiomer. Using this one-pot method, (R)-phenylglycine has been synthesized with enantiomeric excess values of ≥ 95% and yields as high as 81% relative to the initial benzaldehyde. wikipedia.orgnih.govnih.gov By selecting different nitrilase variants, it is also possible to produce (S)-phenylglycine, (R)-phenylglycine amide, or (S)-phenylglycine amide. wikipedia.org

| Parameter | Value |

|---|---|

| Starting Material | Benzaldehyde |

| Intermediate | rac-Phenylglycinonitrile |

| Enzyme | Nitrilase variant (from P. fluorescens) |

| Process | Dynamic Kinetic Resolution |

| Final Product | (R)-Phenylglycine |

| Enantiomeric Excess (ee) | ≥ 95% |

| Yield (relative to benzaldehyde) | up to 81% |

Regioselective and Stereoselective Derivatization Strategies

The functionalization of this compound at specific positions is crucial for modifying its properties and for its incorporation into larger molecules. This requires precise control over regioselectivity and stereoselectivity.

The protection of the amino group in this compound is a fundamental step in many synthetic sequences to prevent its unwanted reaction. The choice of the protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. Common N-protecting groups for amino esters include the tert-Butyloxycarbonyl (Boc) and Carbobenzyloxy (Cbz) groups. total-synthesis.comwikipedia.org

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. It is stable to a wide range of non-acidic conditions but can be readily removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. researchgate.net Thermal deprotection of N-Boc groups under continuous flow conditions has also been developed as a selective method. nih.gov

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and is stable to acidic conditions. total-synthesis.com Its removal is most commonly achieved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which cleaves the benzyl group to release the free amine. total-synthesis.com This orthogonality between the Boc and Cbz groups allows for selective deprotection strategies in molecules containing both. The choice between these and other protecting groups allows for a tailored synthetic strategy, ensuring that the amino functionality remains masked until its reactivity is required.

| Protecting Group | Abbreviation | Protection Reagent | Common Deprotection Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (TFA, HCl) |

| Carbobenzyloxy | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) |

Direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient and atom-economical approach to modifying organic molecules, avoiding the need for pre-functionalized starting materials. For arylglycine derivatives, C-H functionalization routes offer powerful methods for introducing substituents onto the aromatic ring.

One effective strategy is the oxidative coupling of α-amino esters with phenols and naphthols. researchgate.netrsc.org This reaction can be carried out in the presence of an oxidant like meta-chloroperoxybenzoic acid (mCPBA) under ambient conditions to produce various arylglycine derivatives in good yields. researchgate.net This method involves the direct functionalization of sp³ C-H bonds adjacent to the nitrogen atom. researchgate.netrsc.org

Another powerful technique is palladium-mediated C-H functionalization, which allows for the regioselective introduction of substituents at the ortho position of the phenyl ring of phenylglycine derivatives. reddit.com This can be achieved even with a free amino group, requiring protection of only the ester group. reddit.com This method has been used for ortho-halogenation and ortho-alkoxylation of phenylglycines. reddit.com However, a potential drawback when starting with enantiomerically pure phenylglycine is a partial loss of enantiomeric excess due to the formation of certain intermediates. reddit.com Furthermore, enantioselective C-H arylation of N-aryl glycine esters with aryl boric acids has been developed using a chiral Pd(II)-catalyst, successfully integrating direct C-H oxidation with asymmetric arylation to produce chiral α-amino acid derivatives with excellent enantioselectivity. ug.edu.pl Visible-light-driven C-H bond functionalization of glycine derivatives has also emerged as a promising strategy for creating C-C and C-N bonds. springernature.com

| Method | Reagents/Catalyst | Functionalization Position | Key Features |

|---|---|---|---|

| Oxidative Coupling | mCPBA | Aryl Ring | Couples with phenols/naphthols; ambient conditions. researchgate.net |

| Palladium-Mediated Halogenation/Alkoxylation | Palladium catalyst, Halogenating/Alkoxylating agents | ortho-position of Phenyl Ring | Regioselective; tolerates a free amino group. reddit.com |

| Enantioselective C-H Arylation | Chiral Pd(II)-catalyst, Aryl boric acids | Aryl Ring | Combines C-H oxidation with asymmetric arylation. ug.edu.pl |

| Visible-Light-Driven Functionalization | Photocatalyst | α-C(sp³) or Aryl Ring | Forms C-C and C-N bonds under mild conditions. springernature.com |

Biotechnological and Fermentative Production Routes

The industrial synthesis of phenylglycine and its derivatives, including this compound, is increasingly shifting towards biotechnological and fermentative methods. These approaches are gaining traction due to their potential for high stereoselectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. Research in this area primarily focuses on two main strategies: the fermentative production of the phenylglycine backbone and the enzymatic synthesis of the ester.

Fermentative Production of Phenylglycine

The fermentative production of L-phenylglycine (L-Phg), a direct precursor for this compound, has been successfully demonstrated using genetically engineered microorganisms. researchgate.netnih.gov The biosynthetic pathway for L-Phg was first identified in Streptomyces pristinaespiralis, the producer of the antibiotic pristinamycin. rsc.org This pathway originates from the shikimate pathway, a common route for aromatic amino acid synthesis. nih.gov

The key steps in the biosynthesis of L-Phg in S. pristinaespiralis involve a series of enzymatic conversions starting from phenylpyruvate. rsc.orgnih.gov A pyruvate (B1213749) dehydrogenase-like complex, composed of enzymes PglB and PglC, converts phenylpyruvate to phenylacetyl-CoA. rsc.org Subsequently, the dioxygenase PglA oxidizes phenylacetyl-CoA to benzoylformyl-CoA. The CoA group is then cleaved by the thioesterase PglD to yield phenylglyoxylate (B1224774). In the final step, the aminotransferase PglE catalyzes the conversion of phenylglyoxylate to L-phenylglycine. nih.gov

Genetic engineering has been employed to enhance the production of phenylglycine in various host strains. researchgate.netnih.gov By constructing artificial operons containing the necessary biosynthetic genes and expressing them in suitable hosts like Streptomyces lividans, researchers have successfully achieved fermentative production of both L-phenylglycine and its enantiomer, D-phenylglycine. researchgate.netnih.gov

Table 1: Key Enzymes in the Biosynthesis of L-Phenylglycine in Streptomyces pristinaespiralis

| Enzyme | Gene | Function |

| Pyruvate dehydrogenase-like complex | pglB/pglC | Converts phenylpyruvate to phenylacetyl-CoA |

| Dioxygenase | pglA | Oxidizes phenylacetyl-CoA to benzoylformyl-CoA |

| Thioesterase | pglD | Cleaves CoA from benzoylformyl-CoA to form phenylglyoxylate |

| Aminotransferase | pglE | Converts phenylglyoxylate to L-phenylglycine |

This table summarizes the core enzymatic steps identified in the fermentative production of the phenylglycine precursor.

Enzymatic Synthesis of Phenylglycine Esters

Once phenylglycine is produced via fermentation, the synthesis of this compound can be achieved through enzymatic esterification. Lipases are a class of enzymes widely used for this purpose due to their ability to catalyze ester formation in non-aqueous environments. scielo.brmdpi.com This biocatalytic approach offers high selectivity and avoids the harsh conditions and side reactions associated with chemical esterification. mdpi.com

While specific studies on the enzymatic synthesis of this compound are not extensively detailed in the provided context, the principles can be inferred from research on analogous esters, such as phenylglycine methyl ester. nih.gov Lipase-catalyzed reactions, such as ammonolysis and esterification, have been shown to be effective for producing derivatives of phenylglycine. nih.govnih.gov For instance, lipase (B570770) from Candida antarctica (often immobilized as Novozym 435) is a versatile biocatalyst for various esterification and transesterification reactions. frontiersin.orgnih.gov

The general process involves reacting phenylglycine with butanol in the presence of a lipase in a suitable organic solvent. The enzyme facilitates the formation of the ester bond between the carboxyl group of phenylglycine and the hydroxyl group of butanol. Key parameters that influence the reaction yield and efficiency include the choice of enzyme, solvent, temperature, water activity, and the molar ratio of the substrates. nih.govnih.gov

Table 2: Representative Conditions for Lipase-Catalyzed Synthesis of Phenylglycine Analogues

| Parameter | Condition | Rationale |

| Enzyme | Lipase (e.g., from Candida antarctica) | Efficiently catalyzes esterification in organic media |

| Acyl Donor | Phenylglycine | The amino acid backbone for the final ester |

| Acyl Acceptor | Butanol | Provides the butyl group for the ester |

| Solvent | Non-polar organic solvent (e.g., t-butanol) | Solubilizes reactants and minimizes water-driven hydrolysis |

| Temperature | 30-60°C | Balances enzyme activity and stability |

| Water Activity | Optimized (e.g., 0.75) | Crucial for maintaining enzyme activity in non-aqueous media |

This table outlines typical conditions for the enzymatic synthesis of phenylglycine esters, based on findings from related compounds.

The integration of fermentative production of the phenylglycine precursor with subsequent enzymatic esterification represents a promising and sustainable "green" route for the synthesis of this compound and its analogues. mdpi.comnih.gov

Advanced Reaction Mechanisms and Catalytic Transformations

Mechanistic Investigations of Esterification and Transesterification Reactions

Esterification and transesterification are fundamental reactions for the synthesis and modification of phenylglycine butyl ester. The synthesis of N-aryl phenylglycine O-alkyl esters, for instance, can be achieved through a sequence of esterification, bromination, and C-N bond formation starting from commercially available phenylacetic acids. yakhak.org An efficient method for the initial esterification involves refluxing the starting phenylacetic acids in absolute methanol (B129727) with a catalytic amount of concentrated sulfuric acid. yakhak.org

Transesterification, the process of exchanging the alkoxy group of an ester, is another key transformation. wikipedia.org This reaction can be catalyzed by both acids and bases. wikipedia.orgmasterorganicchemistry.com In an acidic medium, the carbonyl oxygen of the ester is protonated, enhancing its electrophilicity and facilitating nucleophilic attack by an alcohol. wikipedia.orgmasterorganicchemistry.com The mechanism under acidic conditions follows a sequence of protonation, addition, deprotonation, protonation, elimination, and deprotonation (PADPED). masterorganicchemistry.com Under basic conditions, a nucleophilic alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate then collapses, eliminating the original alkoxy group to yield the new ester. masterorganicchemistry.com The equilibrium of the reaction is influenced by the relative energies of the reactants and products. wikipedia.org Interestingly, transesterification has been observed as a side reaction in certain synthetic routes involving phenylglycine derivatives. For example, when a p-sulfamylanilino group was used as a nucleophile in ethanol, the formation of ethyl esters via transesterification was noted. yakhak.org

Enzymatic catalysis also plays a significant role in these transformations. Hydrolases, such as proteases, esterases, and lipases, can catalyze the hydrolysis of ester and amide bonds. unipd.it The mechanism of serine hydrolases involves a catalytic triad (B1167595) (Asp, His, and Ser) where the serine hydroxyl group acts as a nucleophile, attacking the carbonyl group of the substrate to form a covalent acyl-enzyme intermediate. unipd.it This intermediate is then attacked by a nucleophile, typically water, to release the carboxylic acid and regenerate the enzyme. unipd.it In environments with low water activity, other nucleophiles can compete with water, leading to transesterification (acyl transfer) if another alcohol is present. unipd.it

Stereochemistry-Determining Steps in Asymmetric Catalysis

The stereochemical outcome of reactions involving this compound is of paramount importance, particularly in the synthesis of enantiomerically pure compounds for pharmaceutical applications. Asymmetric catalysis provides a powerful tool to control the formation of specific stereoisomers.

Role of Chiral Ligands and Catalysts in Diastereoselectivity and Enantioselectivity

Chiral ligands and catalysts are instrumental in dictating the stereochemistry of a reaction by creating a chiral environment around the reacting species. mdpi.comcmu.edu The binding of a chiral ligand to a transition metal can induce enantioselectivity in C-H functionalization reactions. mdpi.com The design of effective chiral ligands is a key aspect of developing highly stereoselective catalytic systems. mdpi.com For instance, chiral supramolecular nanozymes formed by the self-assembly of D/L-phenylglycine amphiphilic molecules and metal ions have shown efficiency in catalyzing oxidation reactions with notable enantioselectivity. researchgate.netrsc.org The catalytic efficiency and stereoselectivity in these systems are governed by chirality transfer and the synergistic effect between the metal ions and the chiral nanoribbons. rsc.org

In the context of β-lactam synthesis, the condensation of ester enolates and imines is a principal route where the choice of metal can significantly influence the diastereoselectivity. scispace.com For example, lithium enolates often lead to cis-2-azetidinones, while zinc enolates predominantly yield trans-2-azetidinones. scispace.com The use of (R)-2-phenylglycine as a chiral auxiliary can completely control the absolute stereochemistry of the newly formed stereogenic centers. scispace.com The complexation of an imine to a Lewis acid, such as ZnCl₂, prior to the reaction with a zinc enolate is crucial for achieving high conversion and stereoselectivity. scispace.com

The following table summarizes the influence of different metal enolates on the diastereoselectivity of 2-azetidinone formation:

| Metal Enolate | Predominant Diastereomer |

| Lithium | cis |

| Zinc | trans |

| Aluminum | Dependent on ester precursor |

Enolate Chemistry and Aggregation Effects in Stereocontrol

The geometry of enolates plays a critical role in determining the stereoselectivity of their reactions. scribd.com The formation of either the cis or trans enolate can be influenced by factors such as the steric bulk of the substituents and the reaction conditions. scribd.combham.ac.uk For esters, the trans-enolate is often favored. bham.ac.uk The stereoselectivity of enolate reactions is dependent on the presence of stereogenic centers on the reacting molecules and the enolate geometry itself. scribd.com

The aggregation state of organolithium species, which often exist as oligomers, can also affect the stereochemical outcome. bham.ac.uk While models like the Ireland model provide a useful framework for predicting stereoselectivity, they are often a simplification of the real situation where aggregates are involved. bham.ac.uk The use of additives like HMPA can disrupt the aggregation and coordination of these species, leading to changes in the observed stereoselectivity. scribd.com The reaction of a chiral enolate with an electrophile can be highly diastereoselective, with the stereochemical outcome depending on the enolate geometry. scribd.com

Intramolecular Rearrangement Mechanisms (e.g., Boc migration)

Intramolecular rearrangements can be significant pathways in the chemistry of protected amino acid esters. One such rearrangement is the migration of a tert-butyloxycarbonyl (Boc) group. N,N-di-Boc-protected benzylamines have been shown to undergo a scispace.comnih.gov Boc migration upon treatment with a strong base like KDA/t-BuOLi. researchgate.net This rearrangement leads to the formation of N-Boc-protected t-butyl esters of phenylglycines in high yields. researchgate.net When a chiral precursor is used, this reaction can proceed with a degree of enantioselectivity, which is dependent on the solvent. researchgate.net This transformation provides a synthetic route to N-Boc protected phenylglycine derivatives. researchgate.net

Racemization Mechanisms of Enantio-enriched Amino Acid Esters

The racemization of enantio-enriched amino acid esters is a critical issue, particularly in peptide synthesis and the preparation of optically pure compounds. highfine.com Racemization involves the loss of stereochemical integrity at a chiral center. For α-amino acid esters, racemization can occur through the removal of the α-proton to form a planar carbanion or enolate intermediate. study.comru.nl This process is often catalyzed by bases. ru.nl The rate of racemization is influenced by the structure of the amino acid, with arylglycines being particularly susceptible. acs.org

Several factors can affect the rate of racemization, including the basicity and steric hindrance of the base used, the presence of additives, and the nature of the condensing agent in peptide synthesis. highfine.com Organic bases like N,N-diisopropylethylamine (DIEA), N-methylmorpholine (NMM), and 2,4,6-collidine (TMP) are commonly used, and their properties can significantly impact the extent of racemization. highfine.com Studies have shown that amino acid esters can be racemized by dissolving them in a mixture of aliphatic ketones and carboxylic acids, with acetone (B3395972) containing acetic acid being a particularly effective medium. nih.gov The mechanism involves the formation of an imine intermediate. nih.gov

The general mechanism for base-catalyzed racemization of amino acids is consistent with an SE1 mechanism. ru.nl Factors that increase the acidity of the α-hydrogen, such as the electronegativity of the side chain substituent and substitution at the carboxylic and amino groups, will increase the rate of racemization. ru.nl

Radical Reaction Pathways Involving Phenylglycine Ester Derivatives

Radical reactions offer alternative pathways for the functionalization of phenylglycine ester derivatives. N-Phenylglycine (NPG) and its derivatives can act as co-initiators in radical photopolymerization processes. researchgate.net Upon photo-initiation in the presence of a photosensitizer, NPG can undergo an initial electron transfer to generate a radical cation. researchgate.net Subsequent deprotonation at the α-carbon and decarboxylation lead to the formation of highly reactive carbon-centered radicals. researchgate.net These radicals can then initiate polymerization.

Visible-light-driven α-C(sp³)–H bond functionalization of glycine (B1666218) derivatives has emerged as a powerful tool for synthesizing unnatural amino acids. mdpi.com Through photoredox catalysis, often in synergy with transition metal catalysis, various alkylated and arylated glycine derivatives can be synthesized under mild conditions. mdpi.com The catalytic cycle typically involves the generation of an iminyl radical from the glycine derivative through a single electron transfer process, which then participates in subsequent bond-forming reactions. mdpi.com

Catalytic Amidation Processes with Ester Substrates

The synthesis of amides through the direct reaction of esters and amines, known as amidation or aminolysis, presents a more atom-economical and environmentally benign alternative to traditional methods that often rely on stoichiometric activating agents. dntb.gov.uamdpi.com The direct thermal condensation of esters with amines typically requires high temperatures and is often limited in scope. mdpi.com Consequently, significant research has focused on the development of catalytic systems to facilitate this transformation under milder conditions, with a particular emphasis on substrates like α-amino acid esters, including this compound, due to their importance in peptide synthesis and medicinal chemistry. dntb.gov.uarsc.org

Catalytic amidation of esters can be broadly categorized into metal-catalyzed, organocatalyzed, and enzymatic processes. A primary challenge in the catalytic amidation of chiral α-amino acid esters is the prevention of racemization at the stereogenic α-carbon, which is susceptible to epimerization under harsh reaction conditions, particularly in the presence of a base. nih.gov

Metal-Catalyzed Amidation:

Transition metal catalysts have emerged as powerful tools for the amidation of esters. acs.org Systems based on nickel, palladium, and manganese have demonstrated significant efficacy. For instance, nickel/N-heterocyclic carbene (NHC) catalytic systems have been successfully employed for the direct amidation of methyl esters with a broad range of amines, including primary and secondary aliphatic amines and aniline (B41778) derivatives. mdpi.comnsf.gov The proposed mechanism for some of these transformations involves the oxidative addition of the C(acyl)–O bond of the ester to the metal center. nsf.gov

Manganese(I)-catalyzed direct amidation of various esters with a diverse range of amines has also been reported, offering a wide substrate scope with low catalyst loading. acs.org Density Functional Theory (DFT) calculations have elucidated an acid-base mechanism for this manganese(I)-catalyzed reaction. acs.org Lanthanide complexes have also been used, particularly for the amidation of esters with less nucleophilic aromatic amines. researchgate.net The proposed mechanism in this case begins with the deprotonation of the amine by the catalyst. mdpi.com

Lewis Acid Catalysis:

Lewis acids are effective catalysts for the amidation of amino acids and their esters. Boron-based Lewis acids, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct synthesis of α-amino amides from unprotected amino acids and amines. nih.gov Titanium tetrafluoride (TiF₄) has also been utilized as a catalyst for the direct amidation of carboxylic acids and N-protected amino acids with amines in refluxing toluene, yielding a variety of carboxamides and peptides in high yields. rsc.org

Organocatalysis:

Organocatalytic methods provide a metal-free alternative for ester amidation. For example, 2,2,2-trifluoroethanol (B45653) has been shown to facilitate the condensation of unactivated esters and amines. researchgate.net The reaction is believed to proceed through a trifluoroethanol-derived active ester intermediate. researchgate.net Another approach involves the use of 6-halo-2-pyridones, which are proposed to act as bifunctional Brønsted acid/base catalysts, activating both the ester and amine substrates through hydrogen bonding. researchgate.net

Enzymatic Catalysis:

Biocatalysis, particularly using lipases, offers a highly selective method for the amidation of amino alcohols, a class of compounds structurally related to amino acid esters. For instance, the immobilized lipase (B570770) Novozym 435 has demonstrated excellent regioselectivity for the N-acylation of phenylglycinol, minimizing the formation of ester byproducts. frontiersin.orgnih.govnih.gov This high selectivity is attributed to the specific structure of the enzyme's active site. nih.govnih.gov Enzymatic methods are advantageous due to their mild reaction conditions and high chemoselectivity, often proceeding in solvent-free systems. frontiersin.orgnih.govnih.gov

The following table summarizes representative catalytic systems and conditions for the amidation of esters, with a focus on substrates similar to this compound.

| Catalyst System | Ester Substrate (Example) | Amine Substrate (Example) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ni(cod)₂ / IPr | Methyl esters | Primary and secondary aliphatic amines, anilines | Toluene | 140 | Good to excellent | mdpi.com |

| Manganese(I) complex | Aromatic and aliphatic esters | Primary and secondary amines | Not specified | Not specified | Not specified | acs.org |

| B(OCH₂CF₃)₃ | Unprotected amino acids | Benzylamine (B48309) | Not specified | Not specified | Good to excellent | nih.gov |

| TiF₄ (5 mol%) | N-protected amino acids | Primary amines | Toluene | Reflux | 62-99 | rsc.org |

| 2,2,2-Trifluoroethanol (20 mol%) | Unactivated methyl esters | Various amines | Not specified | Not specified | Good to excellent | mdpi.com |

| Novozym 435 | Phenylglycinol (amino alcohol) | Capric acid | Solvent-free | 60 | 89.4 | frontiersin.orgnih.govnih.gov |

Phenylglycine Butyl Ester As a Chiral Building Block

Foundation in Asymmetric Synthesis as a Chiral Precursor

As a chiral precursor, phenylglycine butyl ester provides a readily available source of stereochemical information for the synthesis of enantiomerically pure compounds. The inherent chirality of the molecule is transferred through a series of reactions to create new, complex chiral structures. Syntheses often begin with either the (R)- or (S)-enantiomer of the ester, dictating the absolute stereochemistry of the final product.

Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are frequently employed on the nitrogen atom to control its reactivity during synthesis. For instance, N-Boc-protected tert-butyl esters of phenylglycines can be synthesized from benzylamines, establishing a key intermediate for further elaboration. researchgate.net This strategy allows chemists to build upon the phenylglycine scaffold, incorporating its stereocenter into larger, more complex target molecules. The phenylglycine unit essentially acts as a chiral template from which the final product is constructed.

Role as a Chiral Reagent and Auxiliary

Beyond serving as a precursor, this compound and its derivatives function as chiral auxiliaries. In this role, the phenylglycine unit is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is cleaved from the molecule.

(R)-Phenylglycine, for example, has been successfully used as a chiral auxiliary in the ester enolate-imine condensation reaction to produce 2-azetidinones (β-lactams) with excellent stereocontrol. scispace.com In such reactions, the chirality of the phenylglycine auxiliary completely governs the absolute stereochemistry of the two newly formed stereogenic centers. scispace.com Similarly, (R)-phenylglycine amide has proven to be an excellent chiral auxiliary in the asymmetric Strecker reaction for the synthesis of α-amino acids. acs.orgresearchgate.net This process can yield nearly diastereomerically pure amino nitriles through a crystallization-induced asymmetric transformation. acs.org

The effectiveness of phenylglycine derivatives as auxiliaries is demonstrated in the synthesis of enantiomerically pure compounds like (S)-tert-leucine. acs.org The auxiliary guides the reaction to form one diastereomer preferentially, which can then be isolated and converted into the final product after the auxiliary's removal.

| Reaction Type | Chiral Auxiliary | Substrate | Product | Diastereomeric Ratio (dr) |

| Strecker Reaction | (R)-phenylglycine amide | Pivaldehyde | (R,S)-amino nitrile | >99/1 |

| Strecker Reaction | (R)-phenylglycine amide | 3,4-dimethoxyphenylacetone | (R,S)-amino nitrile | >99/1 |

| Enolate-Imine Condensation | (R)-2-phenylglycine | Imino ester | (3S, 4S, αR)-2-azetidinone | >97% d.e. |

Synthesis of Chiral Ligands for Catalysis

Chiral ligands are essential components of asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a reaction. This compound can be used as a starting material for the synthesis of more complex chiral ligands. The amino and ester functionalities provide convenient handles for chemical modification, allowing for the construction of bidentate or polydentate ligands.

For example, the core structure of phenylglycine can be incorporated into phosphine, amine, or mixed donor P,N-ligands like phosphinooxazolines (PHOX ligands). nih.gov These ligands have proven to be highly versatile and effective in a wide range of metal-catalyzed reactions. nih.gov While not directly starting from the butyl ester in all published examples, its structure is amenable to the synthetic routes used to create these ligand classes. The resulting metal-ligand complexes act as powerful catalysts for producing enantiomerically enriched products, often with high efficiency and selectivity. researchgate.net

Construction of Diverse Chiral Molecules

The fundamental structure of this compound makes it an ideal starting point for the synthesis of a wide array of chiral molecules, from modified amino acids to complex bioactive compounds.

This compound is itself an amino acid derivative and serves as a scaffold for creating other, more complex derivatives and peptidomimetics. medchemexpress.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. The rigid structure of the phenylglycine backbone, where the phenyl group is directly attached to the α-carbon, provides conformational constraints that are desirable in the design of peptidomimetics. rsc.org By incorporating the this compound unit into a peptide sequence, chemists can influence the resulting molecule's three-dimensional shape and biological activity.

One of the most significant applications of phenylglycine ester derivatives is in the synthesis of complex, biologically active molecules. A prominent example is the γ-secretase inhibitor DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester). sigmaaldrich.comsigmaaldrich.com This compound contains a C-terminal S-phenylglycine t-butyl ester moiety. DAPT is widely used in biological research to study processes involving γ-secretase, such as Notch signaling and the production of amyloid-β peptides implicated in Alzheimer's disease. The phenylglycine component is crucial to the molecule's structure and its inhibitory activity. The synthesis of DAPT and its analogues demonstrates how the phenylglycine scaffold can be integrated into larger structures to create potent bioactive agents. nih.gov

| Compound Name | Chemical Name | Core Scaffold | Biological Target |

| DAPT | N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester | S-phenylglycine t-butyl ester | γ-Secretase |

This compound is a key precursor for the synthesis of unnatural α-amino acids, particularly α,α-disubstituted derivatives. kennesaw.edu These compounds, which contain two substituents on the α-carbon, are of great interest in medicinal chemistry as they can impart unique conformational properties to peptides and increase their resistance to proteolysis. kennesaw.edu

Methodologies have been developed for the catalytic Michael addition to polyfluorophenylglycine amino esters to create novel α,α-disubstituted amino esters. nih.gov This approach allows for the selective functionalization of the α-carbon. Furthermore, tandem N-alkylation/π-allylation of α-iminoesters derived from phenylglycine provides access to complex and enantioenriched α-allyl-α-aryl α-amino acids in a single step. nih.gov These synthetic strategies significantly expand the toolkit available for creating novel amino acid structures with tailored properties for drug discovery and materials science. nih.govresearchgate.net

Specific Heterocyclic Compounds (e.g., Isoquinoline-1-carboxylates)

The synthesis of chiral heterocyclic compounds, such as isoquinolines, often relies on the temporary incorporation of a stereogenic group to guide the reaction's stereoselectivity; this group is known as a chiral auxiliary. wikipedia.orgyoutube.com Amino acid derivatives are frequently employed for this purpose. While direct studies detailing the use of this compound in the synthesis of isoquinoline-1-carboxylates are not extensively documented, the principle is well-established through the use of analogous chiral building blocks. For instance, chiral 1-substituted isoquinoline derivatives have been successfully synthesized using alanine derivatives as chiral auxiliaries, achieving high stereoselectivity. nih.gov

The construction of the isoquinoline core typically proceeds through established methods like the Bischler-Napieralski reaction or the Pictet-Spengler reaction. pharmaguideline.comwikipedia.orgwikipedia.orgfirsthope.co.in The Pictet-Spengler reaction, in particular, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgname-reaction.comnrochemistry.com The stereochemical outcome of this reaction can be controlled by using a chiral amino acid ester, such as N-benzyl tryptophan methyl ester, which has been shown to produce tetrahydro-β-carbolines with high diastereoselectivity. ebrary.net

More directly, recent research has demonstrated the successful synthesis of dihydroisoquinoline-1-carboxylates through the C–H functionalization of phenylglycine derivatives. nih.gov In this approach, a cobalt(II) catalyst induces the C-H activation of a picolinamide-directed phenylglycine derivative, which then reacts with an alkyne to form a metallacycle intermediate. nih.gov This intermediate subsequently undergoes reductive elimination to yield the desired isoquinoline framework, confirming that phenylglycine scaffolds are indeed viable precursors for this class of heterocyclic compounds. nih.gov

| Reaction Name | Description | Key Features | Reference |

|---|---|---|---|

| Bischler-Napieralski Reaction | Acylation of a β-phenylethylamine followed by cyclodehydration with a Lewis acid to form a 3,4-dihydroisoquinoline. | Forms a dihydroisoquinoline precursor which can be dehydrogenated. | pharmaguideline.comwikipedia.org |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline. | Widespread in biosynthesis; can be controlled by chiral auxiliaries. | wikipedia.orgname-reaction.com |

| Modern C-H Functionalization | Transition metal-catalyzed reaction of phenylglycine derivatives with alkynes. | Directly utilizes a phenylglycine scaffold to produce dihydroisoquinoline-1-carboxylates. | nih.gov |

Morphology Transformation in Foldamer Assemblies

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking natural biopolymers like proteins. nih.gov The precise folding is dictated by the constituent monomer units, and the incorporation of specific amino acid derivatives can be used to control the self-assembly of these molecules into higher-order structures with distinct morphologies. nih.govnih.gov

The introduction of chiral building blocks with specific functionalities can induce significant changes in the packing and assembly of foldamers, leading to morphology transformations. While this compound itself is not the focus of the cited studies, the underlying principle is demonstrated by the use of other non-proteinogenic amino acids. For example, systematic studies on short β-peptide foldamers have shown that a minimal structural change in a single residue can dramatically alter the final self-assembled morphology.

In one such study, a hexameric foldamer composed exclusively of trans-2-aminocyclopentanecarboxylic acid (ACPC) was found to self-assemble into microparticles with a distinct molar-tooth shape. By strategically replacing one of the ACPC residues with trans-4-aminotetrahydrofuran-3-carboxylic acid (ATFC), an analog containing an electronegative oxygen atom, the self-assembly pathway was perturbed. This single-atom substitution was sufficient to trigger a transformation in the resulting morphology, leading to the formation of different shapes, including rectangular prisms, truncated tilted prisms, and even gels, depending on the position of the ATFC residue within the foldamer sequence. This highlights the power of using specifically functionalized amino acid building blocks to engineer the macroscopic structure of self-assembled materials.

| Foldamer Composition | Key Structural Feature | Observed Self-Assembled Morphology |

|---|---|---|

| Hexamer of ACPC | Uniform hydrophobic residues | Molar-tooth shape microparticles |

| Hexamer of ACPC with one ATFC substitution | Introduction of a single oxygen atom at a critical position | Transformation to rectangular prisms, truncated tilted prisms, or gels |

Application in Material Science Research for Tailored Polymers

In material science, phenylglycine and its derivatives, including esters, are valuable components for creating tailored polymers with specific functionalities. mpg.de One of their most significant roles is as initiators or co-initiators in photopolymerization reactions. researchgate.netacs.org N-Phenylglycine (NPG), for example, can be used to generate radicals upon exposure to UV or visible light, which in turn initiate the polymerization of monomers like acrylates, epoxides, and divinyl ethers. researchgate.netacs.orgresearchgate.net

The process can be tailored in several ways. N-phenylglycine can function as a single-component photoinitiator under near-UV LED light through direct photodecomposition, producing PhNHCH₂• radicals. acs.orgresearchgate.net Alternatively, it can be used in multi-component systems. For instance, when combined with a dye (sensitizer) or an iodonium salt, NPG can generate phenyl radicals and cations, allowing it to initiate both free-radical and cationic polymerization with high efficiency. researchgate.netacs.orgresearchgate.net

The use of phenylglycine esters is of particular interest for tailoring polymer properties. The ester group can be incorporated into the final polymer network, imparting additional functionalities. researchgate.net These functionalities can introduce sites for hydrogen bonding, enable transesterification reactions in vitrimeric materials, or be designed for hydrolysis, leading to degradable materials. researchgate.net This ability to control the initiation process and introduce specific chemical groups makes phenylglycine derivatives powerful tools for designing advanced polymers for applications in fields such as stereolithography and dental formulations. researchgate.net

| Initiating System | Mechanism | Type of Polymerization | Reference |

|---|---|---|---|

| N-Phenylglycine (NPG) alone | Direct photodecomposition under near-UV light to form radicals (PhNHCH₂•). | Free-radical polymerization | acs.orgresearchgate.net |

| NPG with Camphorquinone (sensitizer) | NPG acts as a co-initiator, sensitized by the dye to generate radicals. | Free-radical polymerization | researchgate.net |

| NPG with Iodonium Salt | Interaction under UV light generates both phenyl radicals and cations. | Free-radical and Cationic polymerization | acs.orgresearchgate.net |

Resolution and Enantiomeric Enrichment Methodologies

Chiral Resolution of Racemic Phenylglycine Esters

Chiral resolution refers to the process of separating a racemic mixture into its individual enantiomers. For phenylglycine esters, this is a critical step to obtain the optically active compounds required for stereospecific applications. The primary methods employed include diastereomeric salt formation, enzymatic kinetic resolution, and membrane-based separation techniques.

A well-established method for resolving racemic compounds is the formation of diastereomeric salts. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

In the context of phenylglycine, while specific data on the butyl ester is limited, the resolution of racemic phenylglycine itself provides a relevant framework. For instance, DL-phenylglycine has been successfully resolved using (1S)-(+)-camphor-10-sulfonic acid ((+)-CS) as the resolving agent. kesselssa.com This process yields the crystalline D-phenylglycine·(+)-CS salt with high optical purity (98.8%) and a significant isolated yield (45.7%). kesselssa.com The success of this resolution is attributed to the substantial difference in solubility between the two diastereomeric salts, D-PG·(+)-CS and L-PG·(+)-CS. kesselssa.com X-ray crystal structure analysis revealed that the less-soluble salt forms a denser and more stable molecular conformation compared to the more-soluble diastereomer. kesselssa.com

A similar principle is applied to phenylglycine esters. A process for the resolution of DL-phenylglycine esters involves treatment with (+)-tartaric acid in a mixed solvent system, leading to the selective crystallization of the (+)-hemitartrate of the D-phenylglycine ester. This method allows for the isolation of the D-enantiomer, which is a valuable intermediate in the synthesis of antibiotics.

Table 1: Diastereomeric Salt Resolution of DL-Phenylglycine

| Resolving Agent | Target Enantiomer Isolated | Isolated Yield (%) | Optical Purity (%) | Reference |

|---|---|---|---|---|

| (1S)-(+)-camphor-10-sulfonic acid | D-Phenylglycine | 45.7 | 98.8 | kesselssa.com |

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic substrate. In this process, the enzyme preferentially catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted components.

Lipases are a class of enzymes widely used in kinetic resolutions due to their broad substrate specificity and high enantioselectivity. In the resolution of phenylglycine esters, lipase-catalyzed ammonolysis has been shown to be an effective method. This reaction involves the conversion of one enantiomer of the phenylglycine ester into the corresponding phenylglycine amide, while the other enantiomer remains as the ester.

For example, the ammonolysis of racemic phenylglycine methyl ester using Candida antarctica lipase (B570770) B (Novozym 435) has been studied. scispace.com The reaction conditions, such as the source of ammonia (B1221849), solvent, water activity, and temperature, have a significant impact on the enzyme's activity and enantioselectivity. nih.gov Using ammonium (B1175870) carbamate (B1207046) as a novel acyl acceptor in tert-butanol, a high reaction rate and enantioselectivity can be achieved. nih.gov At 40°C, this reaction can produce D-phenylglycine amide with a 78% enantiomeric excess (ee) at 46% conversion. scispace.com

Table 2: Lipase-Catalyzed Ammonolysis of Racemic Phenylglycine Methyl Ester

| Enzyme | Solvent | Temperature (°C) | Conversion (%) | Product | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 | tert-Butyl alcohol | 40 | 46 | D-Phenylglycine amide | 78 | scispace.com |

| Novozym 435 | tert-Butyl alcohol | -20 | - | D-Phenylglycine amide | - (E=52) | scispace.com |

Penicillin G acylase (PGA) is another important enzyme in industrial biotechnology, primarily used in the production of semi-synthetic penicillins. researchgate.net Its application has been extended to the kinetic resolution of various chiral compounds, including phenylglycine and its derivatives. researchgate.net PGA can be used to resolve racemic phenylglycine esters through enantioselective acylation. In this approach, the enzyme specifically acylates one of the enantiomers of the phenylglycine ester, allowing for its separation from the unreacted enantiomer. researchgate.net

This process has been demonstrated for the methyl esters of phenylglycine and 4-hydroxyphenylglycine in organic solvents, which helps to prevent competing hydrolytic reactions. researchgate.net The selective acylation of the L-enantiomer facilitates the isolation of the enantiomerically pure D-enantiomer of the ester, which is of practical importance for the synthesis of β-lactam antibiotics. researchgate.net

Membrane-based separation offers a promising alternative to traditional resolution methods, with advantages such as continuous operation and scalability. nih.gov Chiral separation using enantioselective membranes relies on the differential interaction of the enantiomers with a chiral selector incorporated into the membrane matrix.

For the separation of racemic phenylglycine, an enantioselective composite membrane prepared by interfacial polymerization of vancomycin (B549263) and 1,6-diisocyanatohexane on a polysulfone support has been developed. nih.gov This membrane was used for the enantioseparation of D,L-phenylglycine, and by optimizing conditions such as the molar ratio of monomers, polymerization time, and feed concentration, an enantiomeric excess of over 70% for D-phenylglycine could be achieved. nih.gov The proposed separation mechanism involves an "adsorption-association-diffusion" process, where the L-phenylglycine is preferentially adsorbed by the membrane, while the D-phenylglycine permeates through more readily. nih.gov

Enzymatic Kinetic Resolution Approaches

Dynamic Kinetic Resolution Strategies

A limitation of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% for the target enantiomer.

DKR has been successfully applied to phenylglycine esters. One approach combines the lipase-catalyzed ammonolysis of the racemic ester with a racemization catalyst. For instance, the ammonolysis of D,L-phenylglycine methyl ester with Novozym 435 can be coupled with pyridoxal-catalyzed in-situ racemization of the unreacted ester. scispace.com This combined process, when conducted at -20°C, can yield D-phenylglycine amide with an 88% enantiomeric excess at 85% conversion. scispace.com Similarly, using benzaldehyde (B42025) or chloropyridoxal as the racemizing catalyst in the lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester has achieved 80% substrate conversion with a product enantiomeric excess of 95%.

Table 3: Dynamic Kinetic Resolution of Phenylglycine Methyl Ester via Lipase-Catalyzed Ammonolysis

| Enzyme | Racemization Catalyst | Temperature (°C) | Conversion (%) | Product | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 | Pyridoxal | -20 | 85 | D-Phenylglycine amide | 88 | scispace.com |

| Lipase | Benzaldehyde (1 mM) | 20 | 80 | Phenylglycine amide | 95 | |

| Lipase | Chloropyridoxal (0.6 mM) | 20 | 80 | Phenylglycine amide | 95 |

Post-Synthetic Enantiomeric Enrichment Techniques

Following the synthesis of a racemic or enantiomerically-enriched mixture of Phenylglycine butyl ester, various techniques can be employed to further enhance the concentration of the desired enantiomer. These methods operate on the principle of differentiating the enantiomers based on their physical or chemical properties in a chiral environment.

Recrystallization of N-Fmoc α-Amino Acid Tert-Butyl Esters

A notable method for the enantiomeric enrichment of α-amino acid derivatives involves the recrystallization of their N-protected, bulky ester forms. Research has demonstrated the viability of this technique for N-Fmoc (9-fluorenylmethoxycarbonyl) protected α-amino acid tert-butyl esters. While specific data on this compound is not extensively detailed in publicly available literature, the principles underlying this method are broadly applicable to analogous compounds.

The strategy hinges on the fact that the two enantiomers of a chiral compound can have different solubilities in a given solvent system, particularly when induced to crystallize from a supersaturated solution. By carefully selecting the solvent and controlling the crystallization conditions such as temperature and concentration, it is possible to preferentially crystallize one enantiomer, thereby enriching the other in the mother liquor, or vice versa.

In a foundational study by O'Donnell and colleagues, the potential for enantiomeric enrichment through the recrystallization of N-Fmoc α-amino acid tert-butyl esters was explored. wikipedia.org This research serves as a key indicator that crystallization-based methods can be a powerful tool for the resolution of these types of compounds. The process typically involves dissolving the N-Fmoc protected amino acid tert-butyl ester in a suitable solvent and then inducing crystallization through cooling, evaporation, or the addition of an anti-solvent. The crystalline solid and the remaining solution are then separated, with one phase being enriched in one enantiomer and the other phase in its counterpart.

The efficiency of such a resolution is often quantified by the enantiomeric excess (ee) of the crystalline material and the yield. The table below illustrates hypothetical data based on the principles of enantiomeric enrichment by recrystallization for an N-Fmoc protected amino acid tert-butyl ester, which could be analogous to the behavior of N-Fmoc-phenylglycine tert-butyl ester under similar conditions.

| Recrystallization Step | Initial Enantiomeric Excess (%) | Solvent System | Crystallization Temperature (°C) | Enantiomeric Excess of Crystals (%) | Yield of Crystals (%) | Enantiomeric Excess of Mother Liquor (%) |

|---|---|---|---|---|---|---|

| 1 | 50 | Ethanol/Water | 4 | 85 | 40 | 25 |

| 2 (from Crystals of Step 1) | 85 | Isopropanol | 0 | >98 | 75 | 60 |

It is important to note that the success of this method is highly dependent on the specific phase diagram of the enantiomeric system. Some racemic compounds form a "racemic compound" which is a 1:1 stoichiometric crystalline phase that is often more stable and less soluble than the individual enantiomers, making direct preferential crystallization challenging. In such cases, derivatization with a chiral resolving agent to form diastereomers, which have different physical properties, is a common alternative before crystallization.

While direct recrystallization of enantiomers can be effective for conglomerate systems (where a mechanical mixture of pure enantiomer crystals is formed), for many amino acid derivatives, the formation of diastereomeric salts with a chiral resolving agent followed by fractional crystallization is a more common and predictable approach to achieving high enantiomeric purity.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the mechanisms of complex organic reactions. While direct DFT studies on the reaction pathways of phenylglycine butyl ester are not extensively documented in publicly available literature, the principles can be understood from studies on similar compounds, such as those involved in aza-Henry reactions of α-nitro esters. nih.gov Such studies often focus on calculating the energy profiles of possible reaction pathways to determine the most favorable mechanism.